Regioisomeric Chlorine Position: 7-Cl vs. 5-Cl Differentiation in Oxazolo[5,4-d]pyrimidine Scaffolds
7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine (CAS 33360-19-9) and 5-chloro-2-phenyloxazolo[5,4-d]pyrimidine (CAS 118726-33-3) are regioisomers with identical molecular formula (C₁₁H₆ClN₃O) and molecular weight (231.64 g/mol), yet they are chemically non-interchangeable. In the 7-chloro isomer, the chlorine is positioned para to the oxazole nitrogen, whereas in the 5-chloro isomer it is positioned meta to the oxazole nitrogen, resulting in distinct electronic distributions across the pyrimidine ring . This positional difference directly controls the site of nucleophilic aromatic substitution (SNAr): the 7-chloro isomer undergoes selective displacement at C-7 to yield 7-amino derivatives, which are the pharmacologically active species in adenosine kinase and VEGFR2 inhibitor programs, while the 5-chloro isomer directs substitution to C-5, producing a fundamentally different regioisomeric series [1][2]. No head-to-head biological comparison of the two unsubstituted chloro intermediates has been published; however, the downstream SAR divergence is class-level established.
| Evidence Dimension | Chlorine substitution position – regioisomeric identity |
|---|---|
| Target Compound Data | 7-Chloro isomer: Cl at position 7; InChI Key: WGFDYVQGOQQPSJ-UHFFFAOYSA-N; ChemSpider ID: 249432 |
| Comparator Or Baseline | 5-Chloro isomer: Cl at position 5; CAS 118726-33-3; available from chemical suppliers as a distinct compound |
| Quantified Difference | Positional isomerism – C-7 vs. C-5 (no quantitative bioactivity data available for the unsubstituted chloro intermediates themselves; differentiation is based on distinct chemical reactivity and divergent derivatization pathways) |
| Conditions | Structural identity confirmed by InChI Key, CAS registry, and ChemSpider records |
Why This Matters
Procuring the incorrect regioisomer will lead to synthesis of the wrong derivatized series, wasting synthetic effort and producing compounds with unknown or unintended biological profiles.
- [1] Sochacka-Ćwikła, A.; Mączyński, M. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules 2025, 30(3), 666. View Source
- [2] Bauser, M.; Delapierre, G.; Hauswald, M.; Flessner, T.; D'Urso, D.; Hermann, A.; Beyreuther, B.; De Vry, J.; Spreyer, P.; Reissmüller, E.; Meier, H. Discovery and optimization of 2-aryl oxazolo-pyrimidines as adenosine kinase inhibitors using liquid phase parallel synthesis. Bioorg. Med. Chem. Lett. 2004, 14, 1997–2000. View Source
